4-Chlorothiophene-3-carboxylic acid synthesis pathway
4-Chlorothiophene-3-carboxylic acid synthesis pathway
Executive Summary
4-Chlorothiophene-3-carboxylic acid (CAS 59337-81-4) is a critical heterocyclic building block, particularly utilized in the development of IRAK4 inhibitors, antithrombotic agents (e.g., Rivaroxaban analogs), and agrochemicals. Its structural value lies in the orthogonal reactivity of the beta-chloro and beta-carboxyl groups, allowing for sequential functionalization that is difficult to achieve with alpha-substituted thiophenes.
This guide outlines three distinct synthesis pathways, prioritizing regiochemical integrity and scalability . While direct electrophilic halogenation of 3-thiophenecarboxylic acid typically yields the undesired 2-chloro or 2,5-dichloro isomers due to the high reactivity of the alpha-positions, the protocols below bypass this limitation using aromatizative chlorination and lithium-halogen exchange .
Pathway 1: The Modified Hinsberg/Dieckmann Cyclization (Scalable Route)
This is the preferred industrial route for multigram to kilogram synthesis. It constructs the thiophene ring with the substituents already in place, avoiding the selectivity issues of direct halogenation.
Mechanism & Logic
The pathway begins with a Dieckmann condensation to form the tetrahydrothiophene ring. The critical step is the treatment of the resulting beta-keto ester with Phosphorus Pentachloride (PCl₅). PCl₅ serves a dual role: it converts the enolizable ketone to a vinyl chloride and acts as an oxidant/dehydrating agent to aromatize the ring, yielding the thiophene ester.
Workflow Diagram
Caption: Figure 1. De novo synthesis via Dieckmann condensation and PCl₅-mediated aromatization.
Detailed Protocol
Step 1: Synthesis of Methyl 4-chlorothiophene-3-carboxylate
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Precursor Preparation: Synthesize or procure methyl 4-oxotetrahydrothiophene-3-carboxylate (CAS 2689-68-1). This exists in equilibrium with its enol form.
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Chlorination: In a reaction vessel equipped with a scrubber (for HCl/POCl₃ evolution), suspend PCl₅ (1.1 equiv) in anhydrous carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE).
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Addition: Add the keto-ester dropwise at 0°C.
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Reaction: Heat the mixture to reflux for 4–6 hours. The evolution of HCl gas indicates the reaction progress.
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Workup: Cool to room temperature. Pour the mixture onto crushed ice to quench excess PCl₅/POCl₃. Extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to remove acidic byproducts.
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Purification: Dry over MgSO₄ and concentrate. The crude methyl ester (CAS 88770-14-3) can often be used directly or purified via vacuum distillation.
Step 2: Hydrolysis to the Acid
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Dissolution: Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water (3:1 ratio).
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Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 equiv).[1] Stir at room temperature for 16 hours.
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Isolation: Concentrate to remove THF. Acidify the aqueous residue to pH 2 with 1N HCl.
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Filtration: The product precipitates as a white to off-white solid. Filter, wash with cold water, and dry under vacuum.
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Typical Yield: 65–75% (over two steps).
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Melting Point: ~164°C.[2]
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Pathway 2: Regioselective Metal-Halogen Exchange (Lab Scale)
This route is ideal for medicinal chemistry applications where high purity is required and starting materials are available. It relies on the kinetic preference of n-Butyllithium (n-BuLi) to exchange with bromine over chlorine.
Mechanism & Logic
Starting with 3-bromo-4-chlorothiophene , the bromine at position 3 is selectively exchanged for lithium at -78°C. The chlorine at position 4 remains intact because C-Br bonds are weaker and more polarizable than C-Cl bonds. The resulting organolithium species is quenched with CO₂ to install the carboxyl group exactly at position 3.
Workflow Diagram
Caption: Figure 2. Regioselective synthesis via Lithium-Halogen exchange.
Detailed Protocol
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Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.
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Solvent: Add 3-bromo-4-chlorothiophene (CAS 36155-88-1) dissolved in anhydrous THF. Cool to -78°C (dry ice/acetone bath).
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Lithiation: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.
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Critical Control Point: Do not allow the temperature to rise, or the lithium may "scramble" to the alpha-positions (2 or 5).
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Quench: After stirring for 30 minutes at -78°C, bubble excess anhydrous CO₂ gas through the solution or pour the reaction mixture onto crushed dry ice.
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Workup: Allow to warm to room temperature. Quench with water.[3][4][5] Extract the aqueous layer (containing the carboxylate salt) with ether to remove unreacted organics. Acidify the aqueous layer with HCl to precipitate the product.
Comparative Analysis of Methods
| Feature | Pathway 1: Hinsberg/PCl₅ | Pathway 2: Li-Halogen Exchange |
| Primary Use Case | Scale-up / Manufacturing | Lab Scale / R&D |
| Starting Material | Methyl thioglycolate / Acrylate | 3-Bromo-4-chlorothiophene |
| Regioselectivity | Intrinsic (Determined by cyclization) | High (Kinetic control) |
| Safety Profile | Moderate (Requires HCl/POCl₃ management) | High Risk (Pyrophoric n-BuLi) |
| Cost Efficiency | High (Cheap reagents) | Low (Expensive precursor) |
| Yield | 60–75% | 80–90% |
References
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Patent US4028373A : Thiophene saccharines. (Describes the conversion of 4-chlorothiophene-3-carboxylic acid chloride to the acid and related cyclization methods).
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European Patent EP3268004B1 : Pyrrolopyridazine inhibitors of IRAK4 activity. (Details the hydrolysis of methyl 4-chlorothiophene-3-carboxylate to the acid in Step 2 of the synthesis).
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ChemicalBook : Methyl 4-chlorothiophene-3-carboxylate (CAS 88770-14-3).[6] (Precursor data and physical properties).[1][2][4][7][8][9][10]
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Organic Syntheses, Coll. Vol. 5 : 3-Bromothiophene.[4][9] (Provides context for the handling of brominated thiophenes and halogen-metal exchange principles).
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PubChem : 4-Chlorothiophene-3-carboxylic acid (CAS 59337-81-4). (Compound identification and safety data).
Sources
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- 6. methyl 4-chlorothiophene-3-carboxylate | 88770-14-3 [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512 - PubChem [pubchem.ncbi.nlm.nih.gov]
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